4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine
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Overview
Description
4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C11H7ClF3N3. It is known for its unique structure, which includes a pyrimidine ring substituted with a chloro group at the 4-position and a trifluoromethylphenyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine typically involves the reaction of 4-chloro-6-iodopyrimidine with 3-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The trifluoromethylphenyl group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as DMF or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides.
Reduction Products: Reduction can yield amine derivatives of the original compound.
Scientific Research Applications
4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine: Known for its unique trifluoromethylphenyl group.
This compound derivatives: Various derivatives with different substituents on the pyrimidine ring.
Other Pyrimidine Derivatives: Compounds with similar structures but different substituents, such as 4-chloro-6-(3-(methyl)phenyl)pyrimidin-2-amine.
Uniqueness
The uniqueness of this compound lies in its trifluoromethylphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
4-chloro-6-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3/c12-9-5-8(17-10(16)18-9)6-2-1-3-7(4-6)11(13,14)15/h1-5H,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAXYGZLUGMOAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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